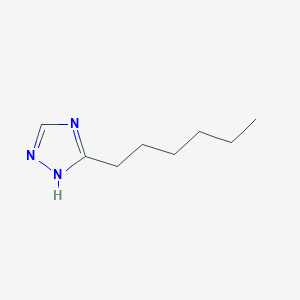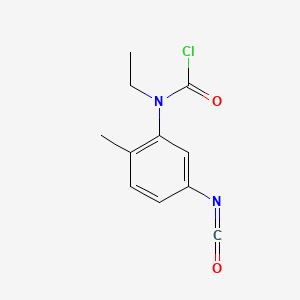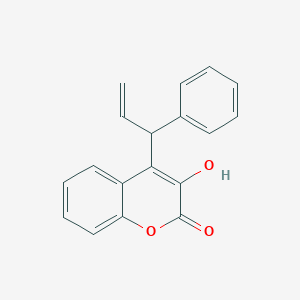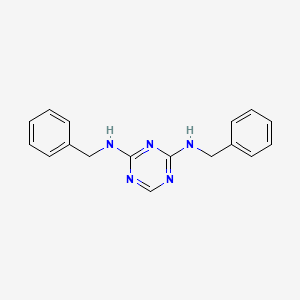![molecular formula C16H18O2S4 B14458861 Bis[(4-methoxyphenyl)methyl]tetrasulfane CAS No. 67535-27-7](/img/structure/B14458861.png)
Bis[(4-methoxyphenyl)methyl]tetrasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-methoxyphenyl)methyl]tetrasulfane is an organic compound characterized by the presence of four sulfur atoms linked in a chain, with two 4-methoxyphenyl groups attached to the terminal sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]tetrasulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium tetrasulfide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methoxyphenyl)methyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the tetrasulfane linkage can yield disulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(4-methoxyphenyl)methyl]tetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis[(4-methoxyphenyl)methyl]tetrasulfane involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. The sulfur atoms in the tetrasulfane linkage play a crucial role in these redox reactions, facilitating the transfer of electrons.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl) disulfide
- Bis(4-methoxyphenyl) trisulfide
- Diallyl trisulfide
- Diallyl tetrasulfide
Uniqueness
Bis[(4-methoxyphenyl)methyl]tetrasulfane is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to disulfides and trisulfides
Properties
CAS No. |
67535-27-7 |
|---|---|
Molecular Formula |
C16H18O2S4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methoxyphenyl)methyltetrasulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2S4/c1-17-15-7-3-13(4-8-15)11-19-21-22-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
ONPKOCVCVGMKIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSSSSCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)




![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)




![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)



